molecular formula C7H12O B13804496 3-Methyl-3-cyclohexen-1-ol CAS No. 53783-91-8

3-Methyl-3-cyclohexen-1-ol

Cat. No.: B13804496
CAS No.: 53783-91-8
M. Wt: 112.17 g/mol
InChI Key: HKVFKEJBSWJQMU-UHFFFAOYSA-N
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Description

3-Methyl-3-cyclohexen-1-ol is an organic compound with the molecular formula C7H12O. It is a secondary alcohol with a cyclohexene ring substituted by a methyl group at the third position and a hydroxyl group at the first position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3-cyclohexen-1-ol can be synthesized through several methods. One common method involves the reduction of 3-methyl-2-cyclohexen-1-one using lithium aluminum hydride in anhydrous diethyl ether. The reaction is carried out under nitrogen atmosphere with cooling in an ice bath .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-methyl-2-cyclohexen-1-one. This process is typically conducted under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-cyclohexen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methyl-3-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexene ring and a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic chemistry .

Properties

IUPAC Name

3-methylcyclohex-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h3,7-8H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVFKEJBSWJQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340648
Record name 3-Methyl-3-cyclohexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53783-91-8
Record name 3-Methyl-3-cyclohexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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